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Compound of Interest

1-Piperidinecarboxaldehyde, 3-
Compound Name:
fluoro-

Cat. No.: B14766549

Introduction & Significance
1-Piperidinecarboxaldehyde, 3-fluoro- (C
H

FNO, MW: 131.15 g/mol ) represents a critical scaffold in medicinal chemistry.[1] The
introduction of a fluorine atom at the C3 position of the piperidine ring induces significant
electronic and conformational changes compared to the parent piperidine. This "fluorine effect"
is utilized to modulate basicity (

), metabolic stability (blocking oxidation at susceptible sites), and lipophilicity (
) in drug candidates.[2]

This guide provides a comprehensive analysis of the molecule's spectral signature,
emphasizing the complex conformational equilibria—amide bond rotamerism and ring flipping
—that define its NMR profile.[2]

Structural Dynamics & Conformational Analysis

Understanding the spectral data requires analyzing the molecule's dynamic behavior in
solution.[1]

Amide Rotamerism (Syn/Anti)
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The N-formyl group exhibits restricted rotation around the N-C(O) bond due to partial double-
bond character (

).[1] This results in two distinct rotamers observable in NMR at ambient temperature:

e Rotamer A (Syn/Z): The formyl oxygen is syn to the C2 carbon.[1]
o Rotamer B (Anti/E): The formyl oxygen is anti to the C2 carbon.[1]

o Ratio: Typically ranges from 60:40 to 80:20 depending on solvent polarity, with the syn
isomer often favored due to steric relief between the formyl proton and the ring carbons.[2]

Fluorine Conformation (Axial vs. Equatorial)

Unlike non-fluorinated cyclohexanes, 3-fluoropiperidines often exhibit a preference for the axial
fluorine conformation. This is driven by:

o Charge-Dipole Interactions: Unfavorable alignment of C-F and C-N dipoles in the equatorial
conformer.[1]

e Hyperconjugation:
interactions (the "fluorine gauche effect").

Implication for NMR: The observed spectrum is a weighted average of these conformers, but
the axial-F preference significantly influences coupling constants (

).[2]
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Figure 1: Conformational landscape dictating the spectral complexity of 3-fluoro-1-
formylpiperidine.

Spectral Data Analysis
Mass Spectrometry (MS)

Method: GC-MS (El, 70 eV) or LC-MS (ESI).[1]
o Molecular lon:
at m/z 131 (El) or

at m/z 132 (ESI).[2]

o Base Peak (El): Typically m/z 102 or 103 (Loss of CHO).[1]
e Fragmentation Pattern:

o -Cleavage: Loss of the formyl radical (
CHO, 29 Da)
m/z 102.[1]

o HF Elimination: Loss of Hydrogen Fluoride (20 Da) from the cation
m/z 111 (weak).[1]

o Ring Fragmentation: Retro-Diels-Alder type fragmentation characteristic of piperidines.[1]
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m/z (lon) Assignment Notes

Parent molecular ion (weak in
131

El).[1]

Protonated molecular ion (ESI
132 _

dominant).[1]

Loss of formyl group (N-C
102 yl group (

bond cleavage).[1]
82 Sequential loss of formyl and

HF.[1]

Infrared Spectroscopy (IR)

Phase: Neat liquid (ATR) or KBr pellet.[1][2]
e C=0 Stretch (Amide I): A very strong, sharp band at 1660-1675 cm
[1][2] This is the diagnostic signal for the N-formyl group.[1]
e C-F Stretch: Strong band in the 1000-1100 cm
region.[1]
e C-H Stretch: 2850-2950 cm
(Aliphatic).[1] The formyl C-H stretch may appear as a weak shoulder around 2820 cm

[1]

Nuclear Magnetic Resonance (NMR)
Solvent: CDCI
or DMSO-

.[1] Note: Spectra will show doubled signals for most protons/carbons due to the rotamers
described in Section 2.1.[1]
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H NMR (400 MHz, CDCI

o Formyl Proton (H-CHO): Distinctive singlet appearing at 8.00 — 8.15 ppm.[1]
o Rotamer A: ~8.05 ppm (s, 1H)[Z]
o Rotamer B: ~8.12 ppm (s, 1H)[2]
¢ H-3 (Geminal to Fluorine): A complex multiplet centered at 4.60 — 4.90 ppm.[1]
o Coupling: Shows a large geminal H-F coupling (
Hz).[1]
o Shape: Doublet of multiplets (dm).[1]
e H-2 (N-CH

): Multiplets at 3.40 — 4.00 ppm. These protons are deshielded by the adjacent Nitrogen and
Fluorine (via

-effect).[1]
o Complex coupling due to
and rotameric exchange.[1]
e H-6 (N-CH
): Multiplets at 3.20 — 3.60 ppm.[1]

e H-4, H-5: Multiplets in the aliphatic region 1.50 — 2.10 ppm.[1]

C NMR (100 MHz, CDCI

)

e Carbonyl (C=0):160.5 — 161.5 ppm.[1] (Doubled for rotamers).
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e C-3(C-F):86.0 —90.0 ppm.[1]
o Coupling: Large doublet,
Hz.[1]
e C-2(N-CH
):46.0 — 50.0 ppm.[1]
o Coupling: Doublet,
Hz.
e C-4:28.0 — 32.0 ppm.[1]
o Coupling: Doublet,

Hz.

F NMR (376 MHz, CDCI

)

o Shift: Single multiplet (or two overlapping multiplets) at -180.0 to -185.0 ppm.
o Coupling: Decoupled spectrum shows singlet; coupled spectrum shows large
(~48 Hz).[1][2]

Experimental Protocol: Synthesis & Preparation

Since this compound is often synthesized in situ or as an intermediate, the following protocol
ensures a high-purity sample for spectral validation.

Reaction Scheme

Substrate: 3-Fluoropiperidine Hydrochloride (CAS: 1195-46-6) Reagent: Ethyl Formate (or
Acetic Formic Anhydride) Catalyst: Triethylamine (Et
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Figure 2: Standard synthetic route for N-formylation of fluorinated piperidines.

Step-by-Step Methodology

o Neutralization: Suspend 3-fluoropiperidine HCI (1.0 eq) in Dichloromethane (DCM). Add
Triethylamine (1.2 eq) at 0°C to liberate the free amine.[1] Stir for 30 min.

o Formylation: Add Ethyl Formate (5.0 eq) directly to the solution. Alternatively, for faster rates,
use Acetic Formic Anhydride (generated in situ from Formic acid + Acetic Anhydride).[1][2]

o Reflux: Heat the mixture to reflux (approx. 40°C for DCM/Ethyl Formate mix) for 6-12 hours.
Monitor by TLC (stain with KMnO

; amide is UV inactive/weak).[1]

o Workup: Wash organic layer with 1M HCI (to remove unreacted amine), then Sat. NaHCO
, then Brine.[1][2]

e Drying: Dry over anhydrous Na

SO

, filter, and concentrate in vacuo.
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 Purification: The product is typically a colorless to pale yellow oil.[1] If necessary, purify via
flash column chromatography (SiO

, 0-5% MeOH in DCM).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14766549?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14766549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

